A Technical Guide to the Physicochemical Properties of 1-(1H-indol-7-yl)ethanone
A Technical Guide to the Physicochemical Properties of 1-(1H-indol-7-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the known physicochemical properties of 1-(1H-indol-7-yl)ethanone, also known as 7-acetylindole. Due to the limited availability of experimental data for this specific isomer, this guide also includes computed data and comparative values for related isomers to provide a comprehensive profile for research and development purposes.
Core Physicochemical Data
1-(1H-indol-7-yl)ethanone is an organic compound featuring an indole ring system acetylated at the 7-position.[1] Its structural and chemical properties are foundational to its potential applications in medicinal chemistry and materials science. Key identifiers and properties are summarized below.
| Property | Value | Data Type | Source / Notes |
| IUPAC Name | 1-(1H-indol-7-yl)ethanone | - | - |
| Synonyms | 7-Acetylindole, 7-Indolylacetone | - | [1] |
| CAS Number | 104019-20-7 | Identifier | [1] |
| Molecular Formula | C₁₀H₉NO | Structural | [1][2] |
| Molecular Weight | 159.18 g/mol | Calculated | [1] |
| Monoisotopic Mass | 159.06842 Da | Calculated | [2] |
| Physical State | Solid or liquid | Observational | Depends on purity and conditions.[1] |
| Melting Point | Data not available | Experimental | - |
| Boiling Point | Data not available | Experimental | - |
| Solubility | Soluble in organic solvents; limited solubility in water. | Qualitative | [1] |
| logP (XlogP) | 2.5 | Predicted | [2] |
| pKa | Data not available | Experimental | - |
Note: For comparison, the related isomer 1-(1H-indol-4-yl)ethanone has a predicted XLogP3 of 2.4[3], and 1-(1H-indol-6-yl)ethanone has a predicted LogP of 2.3705[4]. This suggests the 7-yl isomer likely has similar lipophilicity.
Experimental Protocols for Property Determination
Standardized methodologies are crucial for obtaining reliable physicochemical data. The following sections detail common experimental protocols for determining the key properties listed above.
The melting point provides a quick assessment of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.
-
Principle: A small, powdered sample is heated at a controlled rate, and the temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded.[5]
-
Capillary Method:
-
A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.[6][7]
-
The tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[8]
-
For an unknown compound, a rapid initial heating is performed to determine an approximate melting point.[7]
-
A second, fresh sample is then heated slowly, at a rate of no more than 1-2°C per minute, starting from about 20°C below the approximate melting point to ensure accuracy.[5][7]
-
The temperatures at which melting begins and is complete are recorded as the melting range.
-
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[9][10]
-
Principle: The liquid is heated, and the temperature of its vapor is measured as it comes to a boil. This can be done with various amounts of material.
-
Thiele Tube Method (Micro Scale):
-
Approximately 0.5 mL of the liquid is placed into a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.[11]
-
The assembly is attached to a thermometer and heated in a Thiele tube filled with mineral oil.[9][11]
-
The apparatus is heated until a steady stream of bubbles emerges from the inverted capillary tube.[9][11]
-
The heat is removed, and the liquid is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[9][11]
-
-
Distillation Method (Macro Scale): For larger quantities (>5 mL), a simple distillation can be performed. The highest, stable temperature recorded on the thermometer as the bulk of the material distills corresponds to the boiling point.[10][11][12] It is crucial to record the barometric pressure at the time of measurement.[10][11]
Solubility is assessed by observing the extent to which a solute dissolves in a solvent, governed by the "like dissolves like" principle.[13]
-
Principle: A small, measured amount of the solute is mixed with a measured volume of the solvent. The process involves breaking solute-solute interactions and forming new solute-solvent interactions.[13]
-
Qualitative Protocol:
-
Add approximately 25 mg of the solid compound to 0.5 mL of the solvent (e.g., water, 5% NaOH, 5% HCl, ethanol, hexane) in a test tube.[14]
-
Vigorously shake or stir the mixture for several minutes.[15]
-
Observe closely to determine if the solid dissolves completely. If it dissolves in water, the pH can be tested with litmus paper to identify acidic or basic properties.[14][15]
-
If the compound is insoluble in water, its solubility in acidic and basic solutions can indicate the presence of basic (e.g., amine) or acidic (e.g., carboxylic acid, phenol) functional groups, respectively.[14][15][16]
-
LogP is a measure of a compound's lipophilicity and is a critical parameter in drug development, often included in frameworks like Lipinski's "rule of five".[17][18]
-
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The ratio of its concentration in the two phases at equilibrium is measured.
-
Shake-Flask Method (Gold Standard):
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).[17]
-
Add a small volume of the stock solution to a vessel containing pre-saturated n-octanol and a pH 7.4 phosphate buffer.[17]
-
The mixture is shaken vigorously until equilibrium is reached (this can take several hours).[19][20]
-
The two phases are separated, typically by centrifugation.
-
The concentration of the compound in each phase is determined using an analytical technique such as UV-Vis spectroscopy or HPLC.
-
LogP (or LogD at a specific pH) is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[18]
-
The pKa value quantifies the acidity of a compound in solution.
-
Principle: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms.
-
Potentiometric Titration:
-
A precise amount of the pure compound is dissolved in a suitable solvent (often a water-cosolvent mixture).
-
A standardized solution of a strong base (e.g., NaOH) is added incrementally.
-
The pH of the solution is measured with a calibrated pH meter after each addition of the titrant.[21]
-
A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the pH at the half-equivalence point.[21]
-
-
Spectrophotometry: This method is used for compounds with a chromophore that changes upon ionization. The absorbance is measured at various pH values, and the pKa is calculated from the resulting data.[21]
-
NMR Spectroscopy: Modern NMR techniques can also be used to determine pKa values, particularly in aqueous-organic solvent mixtures, by measuring the chemical shift of specific protons as a function of pH.[22][23][24]
Visualization of Synthetic Workflow
A common route to acetylindoles involves the Friedel-Crafts acylation of an indole precursor. The diagram below illustrates a logical workflow for the synthesis of 1-(1H-indol-7-yl)ethanone.
Caption: Logical workflow for the synthesis of 1-(1H-indol-7-yl)ethanone.
References
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